molecular formula C19H21F3N2O4 B560278 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid CAS No. 1004548-96-2

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid

Cat. No.: B560278
CAS No.: 1004548-96-2
M. Wt: 398.382
InChI Key: XHUSAIWAUAMZRG-UHFFFAOYSA-N
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Description

This compound features a tetracyclic framework with fused oxa- and aza-heterocycles, an aminoethyl side chain, and a trifluoroacetic acid counterion. Its structural complexity arises from the bicyclo[7.7.1] backbone and stereochemical constraints, which influence its physicochemical properties and biological interactions. The trifluoroacetic acid moiety enhances solubility in polar solvents, while the aminoethyl group may confer reactivity or binding affinity toward biological targets .

Properties

IUPAC Name

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUSAIWAUAMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of FFN 511 involves several steps, starting with the preparation of the core structure followed by functionalization to introduce the aminoethyl group. The synthetic route typically involves:

Chemical Reactions Analysis

FFN 511 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azatetracyclo Family

(a) 4,5,15,16-Tetramethoxy-10-Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]Heptadeca-1(16),2(7),3,5,9,11,13(17),14-Octaen-8-One (FDB000398)
  • Key Differences: Contains four methoxy groups at positions 4, 5, 15, and 16, enhancing lipophilicity compared to the target compound’s aminoethyl group. Lacks the oxa-heterocycle and trifluoroacetic acid counterion.
  • Bioactivity : Methoxy substituents are associated with altered binding to neurotransmitter receptors, as seen in aporphine alkaloids .
(b) 6-Hydroxy-10-(2-Oxo-1-Azatricyclo[7.3.1.0⁵,¹³]Trideca-3,5(13),6,8-Tetraen-3-Yl)-8-Oxa-13,14,16-Triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]Hexadeca-1,3,6,9,11,15-Hexaen-5-One (PubChem ID: 91637738)
  • Exhibits higher predicted binding affinity (–9.6 kcal/mol) to tropomyosin receptor kinase B (TrkB) compared to the reference ligand 7,8-DHF (–7.1 kcal/mol) .
(c) 1-Methoxy-6a-Beta-Aporphin-2-Ol (FDB002150)
  • Key Differences: Simplified tetracyclic structure with a single methoxy and hydroxyl group. Lacks the aminoethyl side chain and trifluoroacetic acid.
  • Bioactivity : Demonstrated affinity for serotonin and dopamine receptors, highlighting the role of substituent positioning in receptor selectivity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound FDB000398 PubChem 91637738 FDB002150
Molecular Weight ~500–550 Da* 481.5 Da 456.4 Da 297.3 Da
Solubility (Polarity) High (TFA counterion) Moderate Moderate Low
Bioactive Groups Aminoethyl, TFA Methoxy Hydroxy, Triazole Methoxy, Hydroxy
Reported Affinity N/A N/A –9.6 kcal/mol (TrkB) Serotonin/Dopamine receptors

*Estimated based on structural analogs .

Biological Activity

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid, commonly referred to as FFN 511 , is a synthetic compound recognized for its significant biological implications in neuroscience and pharmacology. This article explores its biological activity, particularly its interaction with the vesicular monoamine transporter 2 (VMAT2) and its potential applications in research.

Chemical Structure and Properties

FFN 511 features a complex tetracyclic structure that incorporates both nitrogen and oxygen atoms, enhancing its solubility and reactivity in biological systems. The presence of an amino group and a trifluoroacetic acid moiety contributes to its unique chemical properties:

Property Details
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS Number 1004548-96-2
Solubility Soluble in polar solvents
Fluorescent Properties Acts as a fluorescent false neurotransmitter

FFN 511 primarily acts as a competitive inhibitor of serotonin binding to VMAT2. By mimicking neurotransmitters structurally, it competes for uptake into vesicles, where it accumulates and fluoresces. This fluorescence can be quantitatively measured to monitor the release of neurotransmitters like serotonin and dopamine.

Biochemical Pathways

The inhibition of serotonin binding to VMAT2 disrupts normal neurotransmitter transport, impacting dopamine release and potentially altering synaptic transmission dynamics. This mechanism is crucial for understanding various neuropharmacological processes.

In Vitro Studies

Research has demonstrated that FFN 511 effectively inhibits serotonin binding to VMAT2 with an IC50 value of approximately 1 µM. This property has been exploited in optical imaging studies to visualize presynaptic terminal activity in neurons .

Cytotoxicity Evaluations

In related studies involving derivatives of bis(2-aminoethyl)amine, compounds similar to FFN 511 were screened for cytotoxic activity against human cancer cell lines using the MTT assay. Notably:

  • Compound 6 showed promising cytotoxic effects across multiple cancer cell lines.
  • The strongest activity was observed in A549 (lung carcinoma) cells with significant inhibition of interleukin-6 secretion .

Case Studies

One notable study highlighted the use of FFN 511 in visualizing neurotransmitter release in live neuronal tissues. The compound's ability to fluoresce upon vesicular uptake allowed researchers to track presynaptic activity dynamically .

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